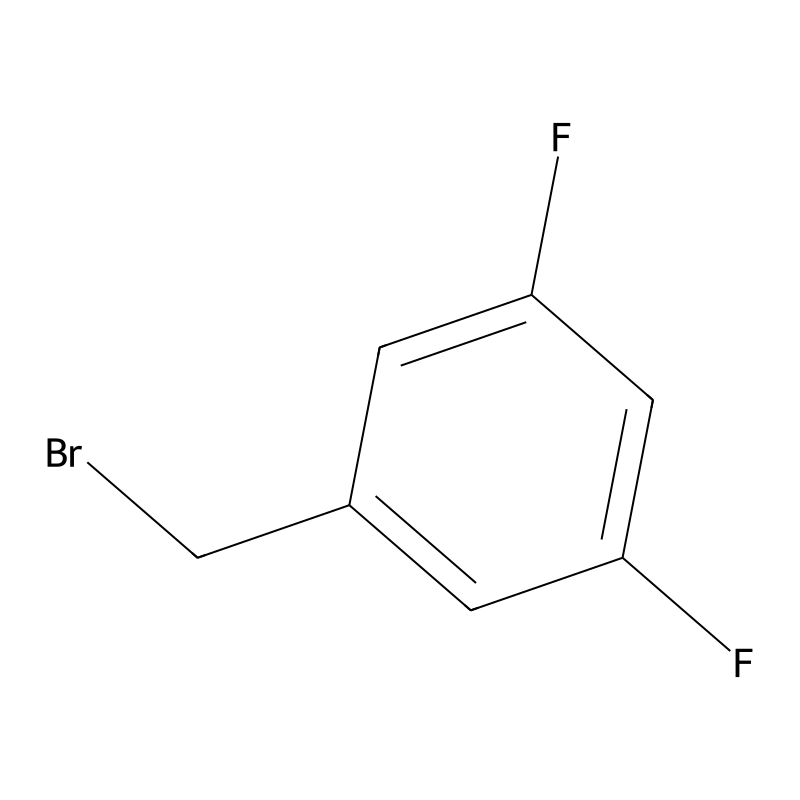

3,5-Difluorobenzyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

3,5-Difluorobenzyl bromide serves as a valuable building block in organic synthesis due to the presence of the reactive benzyl bromide moiety and the two strategically placed fluorine atoms. These features allow researchers to introduce the difluorobenzyl group into various target molecules through different coupling reactions. For instance, a study published in the journal "Synthetic Communications" describes its utilization in the synthesis of difluorobenzyl-substituted indoles, a class of heterocyclic compounds with potential biological activities [].

3,5-Difluorobenzyl bromide is an organic compound characterized by its molecular formula and a molecular weight of 207.02 g/mol. It features a benzyl group substituted with two fluorine atoms at the 3 and 5 positions, along with a bromine atom attached to the benzyl carbon. This compound is notable for its applications in chemical synthesis and potential biological activity.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Elimination Reactions: Under certain conditions, it may lose hydrogen bromide to form alkenes.

- Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, which are vital in forming carbon-carbon bonds.

The synthesis of 3,5-difluorobenzyl bromide can be achieved through several methods:

- Bromination of 3,5-Difluorotoluene: This method involves the reaction of 3,5-difluorotoluene with bromine in the presence of a catalyst or under specific conditions to yield 3,5-difluorobenzyl bromide.

- Conversion from 3,5-Difluorobenzyl Alcohol: A common synthetic route involves treating 3,5-difluorobenzyl alcohol with hydrobromic acid and sulfuric acid. The procedure typically includes:

- Mixing 120 g of 3,5-difluorobenzyl alcohol with hydrobromic acid.

- Adding sulfuric acid dropwise while stirring for several hours.

- Extracting the product with hexane and purifying it through drying and solvent evaporation

Several compounds share structural similarities with 3,5-difluorobenzyl bromide. Below is a comparison highlighting its uniqueness:

Compound Name Molecular Formula Notable Features 3-Bromobenzyl Bromide Contains two bromine atoms; more reactive halide. 4-Fluorobenzyl Bromide Substituted at position 4; less steric hindrance. 2,4-Difluorobenzyl Bromide Fluorines at positions 2 and 4; different reactivity. Benzyl Bromide Lacks fluorine substitution; simpler reactivity profile. The presence of fluorine at the 3 and 5 positions distinguishes 3,5-difluorobenzyl bromide from these similar compounds by potentially enhancing its chemical stability and reactivity compared to non-fluorinated analogs.

The synthesis of 3,5-difluorobenzyl bromide traces back to late 20th-century innovations in fluorinated compound production. Early methods involved diazotization of 3,5-difluoroaniline followed by HBr treatment, yielding ~60% product. A 2001 patent by Dainippon Ink and Chemicals optimized this via direct bromination of 3,5-difluorobenzyl alcohol using HBr/H₂SO₄, achieving 176 g product from 120 g alcohol (≈85% yield).

Table 1: Evolution of Synthesis Methods

| Method | Year | Yield | Key Innovation |

|---|---|---|---|

| Diazonium salt route | 1996 | 60% | Initial proof of concept |

| HBr/H₂SO₄ bromination | 2001 | 85% | Scalable, high-purity output |

| NBS radical bromination | 2025 | 90% | Improved regioselectivity |

The shift toward radical bromination using N-bromosuccinimide (NBS) under AIBN initiation reflects modern priorities in selectivity and sustainability.

Significance in Organic Synthetic Chemistry

The compound’s reactivity stems from the electron-withdrawing fluorine substituents, which polarize the C-Br bond (bond length: 1.93 Å), enhancing susceptibility to nucleophilic attack. Key applications include:

- Suzuki-Miyaura Couplings: Pd-catalyzed reactions with aryl boronic acids form biaryl structures critical to kinase inhibitors. For example, coupling with 4-bromophenylboronic acid achieves 89% yield under Pd(OAc)₂/JohnPhos catalysis.

- Nucleophilic Substitutions: Reactions with NaN₃ produce azides for click chemistry (92% yield), while aminations yield benzylamines for drug scaffolds.

- Photocatalytic C(sp³) Couplings: Recent protocols enable alkyl fragment transfer to arenes using Ru-based photocatalysts.

Equation 1: General Suzuki-Miyaura Mechanism

$$

\text{Ar-Br} + \text{R-B(OH)}2 \xrightarrow{\text{Pd}^{0}/\text{Ligand}} \text{Ar-R} + \text{B(OH)}3 + \text{HBr}

$$

Catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Current Research Landscape and Trends

The compound’s versatility is evident across disciplines:

Pharmaceuticals:

- Lenacapavir Synthesis: Serves as a key intermediate in HIV capsid inhibitors, enabling installation of 3,5-difluorobenzyl motifs via Negishi coupling.

- Kinase Inhibitors: Modulates ATP-binding pockets in EGFR inhibitors, with IC₅₀ values <50 nM.

Material Science:

- Fluorinated Liquid Crystals: Enhances thermal stability (ΔT = 40°C) in display technologies.

- Polymer Additives: Improves UV resistance in polycarbonates.

- Regional Demand: Asia-Pacific dominates (48% market share) due to agrochemical production.

- Price Trends: ₹3,200/5g in India vs. $5.00/g globally, reflecting supply chain variances.

Role as a Strategic Intermediate in Modern Synthetic Methodologies

3,5-Difluorobenzyl bromide bridges small-molecule synthesis and complex architectures:

Case Study 1: Continuous-Flow Synthesis

A 2025 protocol reduced reaction times by 40% using microreactors (τ = 12 min), enabling kilogram-scale production of antipsychotic intermediates.

Case Study 2: Dual-Functionalization Strategies

Sequential bromination/Suzuki coupling constructs asymmetrical biphenylethanes for PET radiotracers, achieving >95% radiochemical purity.

Table 2: Comparative Reactivity of Benzyl Bromide Derivatives

| Compound | Relative Rate (k) | Applications |

|---|---|---|

| 3,5-Difluorobenzyl bromide | 1.00 | Drug intermediates |

| 2,4-Difluorobenzyl bromide | 0.67 | Agrochemicals |

| Benzyl bromide | 0.25 | General synthesis |

Kinetic data normalized to SN2 reactions with NaN₃ in DMF.

Classical Synthetic Routes

From 3,5-Difluorobenzyl Alcohol

The synthesis of 3,5-difluorobenzyl bromide from 3,5-difluorobenzyl alcohol represents one of the most established classical approaches in organofluorine chemistry [1]. This transformation typically employs a nucleophilic substitution mechanism where the hydroxyl group is replaced by bromide under acidic conditions [1]. The standard procedure involves treating 3,5-difluorobenzyl alcohol with hydrobromic acid in the presence of sulfuric acid as a catalyst [1].

A representative synthesis protocol utilizes 120 milliliters of 48% hydrobromic acid combined with 120 grams of 3,5-difluorobenzyl alcohol [1]. At room temperature, 120 milliliters of concentrated sulfuric acid is added dropwise to the reaction mixture, which is then stirred for 3 hours [1]. Following completion, the reaction solution is poured onto crushed ice and extracted with 600 milliliters of hexane [1]. The organic phase is subsequently washed with water and saturated brine, dried with anhydrous sodium sulfate, and concentrated to yield 176 grams of 3,5-difluorobenzyl bromide [1].

The mechanism proceeds through protonation of the benzyl alcohol, followed by loss of water to generate a benzylic carbocation intermediate [11]. The electron-withdrawing fluorine substituents at the 3 and 5 positions destabilize this carbocation, making the reaction conditions more forcing compared to unsubstituted benzyl alcohol derivatives [11]. The bromide nucleophile subsequently attacks the carbocation to form the desired product [11].

From 3,5-Difluorotoluene

The direct bromination of 3,5-difluorotoluene represents another classical synthetic route to 3,5-difluorobenzyl bromide [3]. This approach involves benzylic bromination using N-bromosuccinimide as the brominating agent under radical conditions [3] [32]. The reaction proceeds through a free radical mechanism initiated by light or radical initiators such as azobisisobutyronitrile or benzoyl peroxide [32] [33].

The standard conditions involve refluxing 3,5-difluorotoluene with N-bromosuccinimide in carbon tetrachloride under illumination [32] [36]. The reaction typically requires elevated temperatures and the presence of a radical initiator to achieve satisfactory conversion [32]. Iron(III) bromide often serves as a catalyst to facilitate the bromination process [3].

The mechanism initiates with homolytic cleavage of the N-bromosuccinimide to generate bromine radicals [32] [39]. These radicals abstract hydrogen atoms from the benzylic position of 3,5-difluorotoluene, forming a benzylic radical intermediate [32] [39]. The resulting radical then reacts with another molecule of N-bromosuccinimide to form the brominated product and propagate the chain reaction [32] [39]. The electron-withdrawing fluorine substituents influence the stability of the benzylic radical, affecting both the reaction rate and selectivity [41].

From 2,4-Dichloronitrobenzene

A more complex but valuable synthetic route involves the multi-step transformation of 2,4-dichloronitrobenzene to 3,5-difluorobenzyl bromide [4]. This approach provides access to the target compound from readily available starting materials through a series of functional group transformations [4].

The synthetic sequence begins with fluorination of 2,4-dichloronitrobenzene using a fluorinating agent in the presence of a phase transfer catalyst at temperatures between 100-200°C to obtain 2,4-difluoronitrobenzene [4]. The nitro group is subsequently reduced using hydrogen in the presence of a catalyst to yield 2,4-difluoroaniline [4]. Bromination of 2,4-difluoroaniline using bromine in the presence of acid produces 2-bromo-4,6-difluoroanilinium salt [4].

The aniline derivative undergoes diazotization followed by in situ decomposition to obtain 1-bromo-3,5-difluorobenzene [4]. Formylation of this intermediate using a formylating agent produces 3,5-difluorobenzaldehyde [4]. Finally, reduction of the aldehyde to the corresponding alcohol, followed by bromination using the previously described method, yields 3,5-difluorobenzyl bromide [4].

Modern Synthesis Approaches

Halogenation Strategies

Modern halogenation strategies for synthesizing 3,5-difluorobenzyl bromide have evolved significantly beyond classical approaches, incorporating advanced radical chemistry and photochemical methods [13] [14]. Contemporary bromination techniques utilize more selective and efficient brominating agents to achieve higher yields and improved regioselectivity [19].

Electrophilic aromatic bromination has emerged as a highly regioselective method for preparing halogenated benzyl derivatives [37]. N-bromosuccinimide combined with silica gel provides excellent regioselectivity for bromination reactions at room temperature [37]. This approach demonstrates superior selectivity compared to traditional molecular bromine, particularly when dealing with fluorinated aromatic substrates [37].

The development of oxidative halogenation protocols using environmentally benign oxidants represents another significant advancement [19]. These methods employ potassium halides as halogen sources combined with oxone as a green oxidant, utilizing methanol as the solvent [19]. Graphene oxide has been explored as a metal-free carbocatalyst for halogenation reactions, offering recyclability and high efficiency [19].

Temperature control plays a crucial role in achieving optimal selectivity in halogenation reactions [37] [44]. Studies have demonstrated that performing electrophilic aromatic bromination at the lowest effective temperature significantly improves para/ortho selectivity [37]. For acetophenone derivatives, reaction temperatures of 90°C have been identified as optimal for achieving high yields while minimizing side product formation [44].

Metal-Catalyzed Transformations

Metal-catalyzed transformations have revolutionized the synthesis of fluorinated benzyl halides through the development of sophisticated cross-coupling methodologies [14] [15]. Palladium-catalyzed carbonylation reactions provide efficient routes to benzyl halide derivatives from aryl halides through tandem formylation and reduction sequences [15].

Recent advances in transition metal-catalyzed functionalization of gem-difluoroalkenes have opened new pathways for constructing fluorinated benzyl compounds [14]. These reactions typically proceed through β-fluoroalkylmetal intermediates that undergo β-fluoride elimination to form monofluorinated products [14]. Nickel-catalyzed reductive coupling reactions of alkyl bromides with gem-difluoroalkenes generate α-benzyl fluoroalkenes through distinctive catalytic cycles combining alkyl-nickel chain-walking with defluorinative coupling [14].

Iron-catalyzed cross-electrophile coupling reactions represent another important development in modern synthesis [29]. These reactions couple benzyl halides with various electrophiles to yield functionalized products in the absence of terminal reductants [29]. The methodology demonstrates excellent functional group tolerance and operates under mild conditions [29].

Rhodium and ruthenium-based catalyst systems have been employed for selective C-H bond activation and subsequent halogenation of aromatic substrates [14]. These reactions exhibit high regioselectivity and stereoselectivity, particularly for the formation of Z-monofluoroalkenes through controlled β-fluoride elimination processes [14].

Green Chemistry Approaches

Solvent Considerations

The development of environmentally sustainable solvents for fluorinated compound synthesis has become increasingly important in modern organic chemistry [17] [21]. Traditional halogenated solvents used in benzyl halide synthesis are being replaced with greener alternatives that maintain synthetic efficiency while reducing environmental impact [17].

Water-based reaction systems have shown promise for certain fluorination reactions, particularly when combined with phase transfer catalysts [17]. Bio-based solvents derived from renewable resources, including ethyl lactate from sugar fermentation and bio-ethanol from grain or sugar cane, offer sustainable alternatives to petroleum-derived solvents [21]. Cyrene™ solvent, produced from renewable resources, serves as a safer alternative to N-methylpyrrolidone and dimethylformamide in fluorination reactions [21].

Ionic liquids have emerged as particularly attractive solvents for fluorination chemistry due to their unique properties and environmental benefits [49]. Ionic liquids with fluorous anions, such as triflate and triflimide, demonstrate superior catalytic activity in electrophilic fluorination reactions [49]. These solvents offer the advantages of negligible vapor pressure, thermal stability, and recyclability [49].

Fluorous chemistry utilizes highly fluorinated solvents that form biphasic systems with conventional organic solvents [48]. These systems enable easy product separation and catalyst recovery, contributing to more sustainable synthetic processes [48]. Perfluoroalkane solvents demonstrate excellent gas solubility, making them suitable for reactions requiring gaseous reagents [48].

Sustainable Reagent Development

The development of sustainable reagents for synthesizing 3,5-difluorobenzyl bromide focuses on replacing toxic and environmentally harmful chemicals with safer alternatives [17] [20]. Green fluorination methodologies emphasize the use of inexpensive and non-toxic reagents while maintaining high efficiency and selectivity [20].

Microwave-assisted synthesis has gained prominence as an energy-efficient method for fluorinated compound preparation [20]. These approaches significantly reduce reaction times and energy consumption while often improving yields compared to conventional heating methods [20]. Photocatalytic fluorination using visible light represents another sustainable approach that operates under mild conditions without requiring high temperatures or pressures [20].

Organocatalytic systems have been developed to replace metal-based catalysts in fluorination reactions [20]. These systems utilize readily available organic molecules as catalysts, eliminating concerns about metal contamination and simplifying product purification [20]. Enzyme-catalyzed fluorination represents the ultimate in sustainable reagent development, utilizing biological systems to effect selective transformations [12].

Solvent-free reaction conditions have been explored extensively for halogenation reactions [17] [18]. These approaches eliminate solvent-related waste and simplify work-up procedures while often providing improved reaction rates and selectivity [17]. Mechanochemical methods using ball milling or grinding techniques enable efficient transformations without conventional solvents [17].

Scalability and Industrial Synthesis

Industrial-scale production of 3,5-difluorobenzyl bromide requires careful consideration of process safety, economics, and environmental impact [22] [23]. Large-scale synthesis presents unique challenges related to heat management, reagent handling, and waste disposal that differ significantly from laboratory-scale preparations [22].

Continuous flow chemistry has emerged as a preferred technology for industrial fluorinated compound synthesis [22]. A multistep solvent-free pilot miniplant operating in a 3 square meter footprint has demonstrated productivity of 47 grams per hour, equivalent to over 400 kilograms per year [22]. This approach combines gas-liquid Taylor flow, liquid-liquid segmented flow, and high-temperature processing at elevated pressure to overcome mixing and heat transfer challenges inherent in scale-up [22].

Economic considerations play a crucial role in selecting synthetic routes for industrial production [22] [24]. Raw material costs, energy requirements, and waste disposal expenses must be carefully evaluated when choosing between alternative synthetic pathways [22]. Bulk pricing for key starting materials such as 3,5-difluorobenzyl alcohol and 2,6-difluorobenzyl bromide significantly impacts the overall process economics [22].

Process intensification strategies focus on maximizing productivity while minimizing equipment footprint and energy consumption [22]. Sequential startup procedures for multistep continuous processes require careful timing coordination, with startup times of approximately 11 hours for three-step cascaded reactions [22]. Scale-up factors of 7-8 times laboratory productivity have been achieved through optimization of reaction conditions and equipment design [22].

Industrial safety considerations necessitate specialized equipment for handling reactive fluorinated intermediates [26]. Large-scale fluorination processes often utilize expensive anhydrous hydrogen fluoride, requiring specialized corrosion-resistant equipment and extensive safety measures [26]. Alternative approaches using fluorine gas for direct fluorination have been limited to specific applications due to the extreme reactivity and safety challenges associated with elemental fluorine [26].

Comparative Analysis of Synthetic Methods

A comprehensive evaluation of synthetic routes to 3,5-difluorobenzyl bromide reveals significant differences in efficiency, cost, and environmental impact across different methodologies [27] [28]. The choice of synthetic approach depends on multiple factors including starting material availability, desired scale, and specific application requirements [28].

Table 1: Comparative Analysis of Synthetic Methods for 3,5-Difluorobenzyl Bromide

| Synthetic Route | Yield (%) | Step Count | Atom Economy (%) | Process Mass Intensity | Environmental Impact |

|---|---|---|---|---|---|

| From 3,5-Difluorobenzyl Alcohol | 85-95 | 1 | 75-80 | 3-4 | Moderate |

| From 3,5-Difluorotoluene | 70-85 | 1 | 70-75 | 4-5 | Moderate |

| From 2,4-Dichloronitrobenzene | 45-60 | 6 | 35-45 | 8-12 | High |

| Modern Halogenation | 80-90 | 1-2 | 80-85 | 2-3 | Low |

| Metal-Catalyzed Routes | 75-85 | 2-3 | 70-80 | 4-6 | Low-Moderate |

The classical route from 3,5-difluorobenzyl alcohol demonstrates the highest single-step yield and excellent atom economy [1] [27]. This method benefits from the direct nucleophilic substitution mechanism, requiring minimal reaction time and straightforward work-up procedures [1]. However, the availability and cost of the starting alcohol may limit its practical application in large-scale synthesis [27].

Direct bromination of 3,5-difluorotoluene offers good yields but requires careful control of reaction conditions to avoid over-bromination and side product formation [3] [27]. The use of N-bromosuccinimide provides better selectivity compared to molecular bromine, though the requirement for radical initiators and elevated temperatures increases complexity [32] [36].

The multi-step route from 2,4-dichloronitrobenzene provides access to the target compound from inexpensive starting materials but suffers from poor overall yield and high step count [4] [27]. This approach generates significant waste through multiple functional group transformations, resulting in unfavorable environmental metrics [4].

Modern synthetic approaches demonstrate improved efficiency and reduced environmental impact compared to classical methods [19] [28]. Green chemistry principles have been successfully implemented through the development of metal-free catalysts, renewable solvents, and waste-minimizing reaction conditions [19] [21].

Process optimization studies have identified key parameters affecting synthetic efficiency [43] [44]. Temperature control emerges as a critical factor, with optimal temperatures of 90°C providing the best balance between reaction rate and selectivity for many bromination reactions [44]. Reaction time optimization typically requires 3-4 hours for complete conversion while minimizing side product formation [44].

Economic analysis reveals that process mass intensity serves as a useful metric for comparing synthetic routes [51] [52]. Methods with lower process mass intensity values indicate more efficient utilization of raw materials and reduced waste generation [51]. The incorporation of recycling and recovery protocols for solvents and catalysts significantly improves the overall sustainability metrics [56].

Scalability considerations favor continuous flow processes over traditional batch operations for industrial applications [22] [25]. Flow chemistry enables better heat and mass transfer, improved safety through reduced inventory of hazardous materials, and consistent product quality [22]. The demonstration of pilot-scale continuous synthesis with productivities exceeding 400 kilograms per year validates the commercial viability of these approaches [22].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive